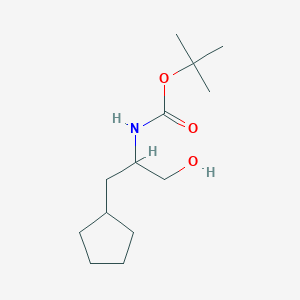
叔丁基 N-(1-环戊基-3-羟基丙-2-基)氨基甲酸酯
描述
科学研究应用
醚类氧合物的生物降解:
- 乙基叔丁基醚 (ETBE) 和甲基叔丁基醚 (MTBE) 在土壤和地下水中发生生物降解。微生物可以好氧降解这些物质,利用它们作为碳和能量来源,或通过与烷烃共代谢。已确定的代谢中间体包括乙醛、叔丁酸叔丁酯 (TBAc)、叔丁醇 (TBA)、2-羟基-2-甲基-1-丙醇 (MHP) 和 2-羟基异丁酸 (2-HIBA)。降解过程涉及编码细胞色素 P450 单加氧酶和烷烃羟化酶的基因。然而,由于醚结构和缓慢的降解动力学,细胞缓慢生长和生物量产量可能会限制这些物质的代谢(Thornton 等人,2020 年)。
MTBE 生物降解和生物修复:
- MTBE 在好氧条件下的生物转化和矿化已被充分记录,并且还有证据表明在厌氧条件下也会发生生物转化。MTBE 生物降解涉及两个关键中间体:叔丁醇 (TBA) 和 2-羟基异丁酸 (HIBA)。MTBE 生物降解中的初始酶是细胞色素 P450 或非血红素单加氧酶。尽管历史上对 MTBE 的生物降解性存在担忧,但现在有几种生物学方法,如原位生物修复、生物强化和生物刺激,可用于 MTBE 修复(Fiorenza 和 Rifai,2003 年)。
环境归趋和行为
MTBE 的环境行为和归趋:
- 当含有 MTBE 的汽油接触水时,MTBE 可以溶解大量。它对地下固体的吸附较弱,允许通过地下水快速传输。此外,MTBE 通常抵抗地下水中的生物降解。在大气中,MTBE 的半衰期可能短至 3 天,并且它倾向于分配到大气水中,导致其存在于地表水和地下水中(Squillace 等人,1997 年)。
工业应用和催化
MTBE 生产中的渗透蒸发:
- MTBE 仍然是一种普遍的燃料添加剂,用于提高燃料性能并减少有害排放。最常见的 MTBE 生产方法是与过量甲醇的催化合成。从最终产品中获得纯 MTBE 的问题导致了探索新的技术,如膜方法,特别是渗透蒸发,用于高度选择性地分离有机混合物(Pulyalina 等人,2020 年)。
催化非酶动力学拆分:
- 拆分外消旋体在手性化合物的合成中仍然至关重要。过渡金属介导的和有机催化的动力学拆分由于不对称反应的手性催化剂的进步而变得流行。催化非酶动力学拆分对两种产品和回收的起始材料都具有很高的对映选择性和产率,使其在不对称有机合成中具有重要意义(Pellissier,2011 年)。
属性
IUPAC Name |
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEBLWDLKHDYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
CAS RN |
1454913-95-1 | |
| Record name | tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

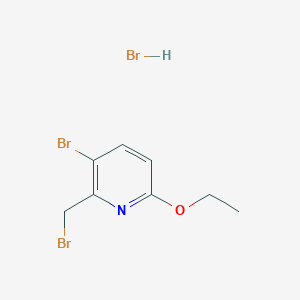
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
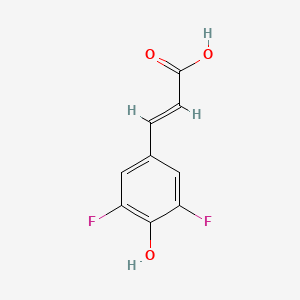
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)
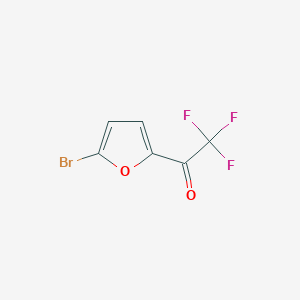
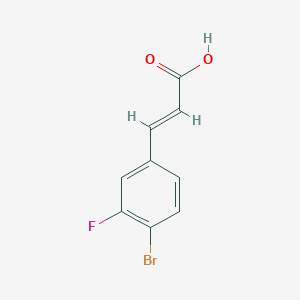
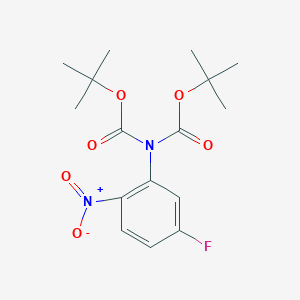
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)
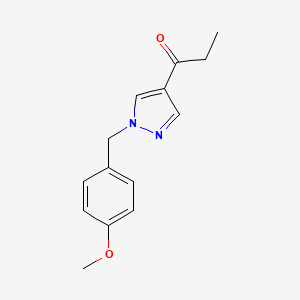
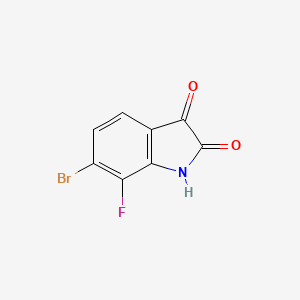
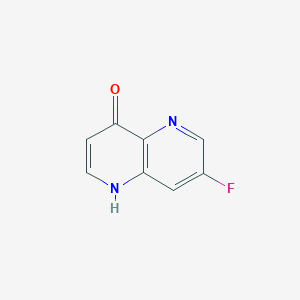
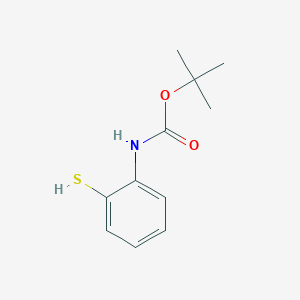
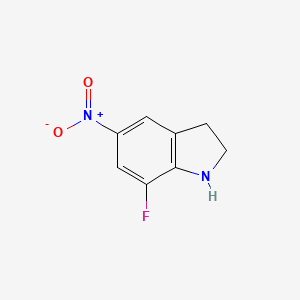
![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)